molecular formula C21H23NO3 B149635 N-(p-Amylcinnamoyl)anthranilic acid CAS No. 110683-10-8

N-(p-Amylcinnamoyl)anthranilic acid

Numéro de catalogue: B149635
Numéro CAS: 110683-10-8
Poids moléculaire: 337.4 g/mol
Clé InChI: GAMRBCZMOOMBSQ-CCEZHUSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a synthetic anthranilic acid derivative with the chemical structure 2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid . It is a dual-function compound, primarily recognized as a TRPM2 (Transient Receptor Potential Melastatin 2) channel blocker and a phospholipase A2 (PLA2) inhibitor . ACA has been extensively studied in preclinical models for its neuroprotective, anti-apoptotic, and antioxidant properties, particularly in pathologies involving oxidative stress, such as Parkinson’s disease (PD), renal ischemia-reperfusion injury, and neuronal cell death . Its mechanism of action involves inhibiting TRPM2-mediated Ca²⁺ influx and suppressing PLA2-dependent inflammatory pathways .

Méthodes De Préparation

Synthetic Pathways for N-(p-Amylcinnamoyl)anthranilic Acid

Hofmann Degradation of Phthalamic Acid

The most well-documented method for synthesizing anthranilic acid amides, including ACA, involves the Hofmann degradation of phthalamic acid. This reaction, detailed in the patent US4421931A , proceeds via alkaline hypohalite-mediated cleavage to generate an isocyanate intermediate, which subsequently reacts with amines to form the target amide.

Reaction Mechanism

  • Phthalamic Acid Activation : Phthalamic acid is treated with a caustic alkali (e.g., NaOH) to form a soluble alkali metal salt.

  • Hypohalite Addition : Sodium hypochlorite (NaOCl) or hypobromite (NaOBr) is introduced, initiating the Hofmann rearrangement. The hypohalite cleaves the amide bond, releasing CO₂ and forming a reactive isocyanate intermediate.

  • Amine Coupling : The isocyanate reacts with p-amylcinnamoyl amine or its equivalent, yielding this compound.

  • Acid Quenching : The reaction is neutralized to pH 6–8 using mineral acids (e.g., HCl), precipitating the product .

Key Reaction Parameters

ParameterOptimal RangePurpose
Temperature20–80°CBalances reaction rate and side products
pH6.7–7.3Ensures stable isocyanate formation
Hypohalite Concentration10–30% (w/w)Sufficient for complete degradation
Residence Time1–100 seconds (pre-amine)Minimizes intermediate degradation

This method achieves yields of 80–95% with >99% purity, making it industrially viable .

Continuous vs. Batch Processes

The patent highlights two operational modes for large-scale production:

Batch Synthesis

  • Procedure : Phthalamic acid is dissolved in NaOH (10–30% w/w), followed by sequential addition of hypochlorite, amine, and acid.

  • Advantages : Simplified equipment, suitable for small batches.

  • Challenges : Longer processing times increase risk of byproduct formation (e.g., nitroureidobenzoic acid) .

Continuous Synthesis

  • Procedure : Reactants are mixed in a flow system, with precise control of residence times (1–60 minutes) and temperature.

  • Advantages : Higher throughput, consistent product quality, and reduced side reactions.

  • Example : A continuous mixer combines phthalamic acid solution with hypochlorite, followed by in-line amine and acid addition, achieving 90% yield at 50°C .

Critical Factors in Reaction Optimization

Catalyst Selection

The addition of transition metal catalysts (e.g., Cu²⁺ or Fe³⁺) at 0.01–0.1 mol% accelerates the Hofmann rearrangement, reducing hypohalite consumption by 20% . However, excess catalyst may introduce metallic impurities, necessitating post-synthesis purification.

Solvent Systems

While the reaction is typically aqueous, co-solvents like 1,2-dichloroethane improve solubility of hydrophobic amines (e.g., p-amylcinnamoyl derivatives). Solvent-free systems are preferred for environmental sustainability but require higher temperatures (70–80°C) .

Amine Compatibility

Primary amines with bulky substituents, such as p-amylcinnamoyl groups, exhibit slower coupling kinetics. To mitigate this, the patent recommends using a 1.5-fold molar excess of amine and extending reaction times to 2–3 hours .

Industrial-Scale Challenges and Solutions

Hypohalite Stability

Sodium hypochlorite solutions degrade over time, releasing chlorine gas. The patent addresses this by:

  • Using freshly prepared hypochlorite (≤24 hours old).

  • Storing solutions at 5–10°C to reduce decomposition .

Byproduct Management

Common byproducts like o-aminobenzonitrile are removed via fractional distillation or recrystallization from ethanol-water mixtures .

Analyse Des Réactions Chimiques

Types de réactions: L'acide anthranilique N-(p-amylcinnamoyl) subit diverses réactions chimiques, notamment:

Réactifs et conditions courants:

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

Chimie: L'acide anthranilique N-(p-amylcinnamoyl) est utilisé comme outil pour étudier la modulation des canaux ioniques et ses effets sur les processus cellulaires .

Biologie: En recherche biologique, le composé est utilisé pour étudier le rôle des canaux chlorures activés par le calcium dans diverses conditions physiologiques et pathologiques .

Médecine: Le composé a des applications thérapeutiques potentielles dans le traitement des arythmies et d'autres troubles cardiaques en raison de sa capacité à moduler les canaux ioniques .

Industrie: Bien que les applications industrielles soient limitées, le rôle du composé dans la modulation des canaux ioniques en fait un outil précieux dans la recherche et le développement pharmaceutiques .

Mécanisme d'action

L'acide anthranilique N-(p-amylcinnamoyl) exerce ses effets en inhibant les canaux chlorures activés par le calcium et les canaux chlorures activés par l'AMPc. Cette inhibition empêche le flux d'ions chlorure, ce qui est crucial pour réguler l'activité électrique des cellules cardiaques. En modulant ces canaux ioniques, le composé contribue à stabiliser le rythme cardiaque et à prévenir les arythmies .

Applications De Recherche Scientifique

Neuropharmacological Applications

ACA has been studied for its effects on calcium signaling in neuronal cells, particularly through its inhibition of TRPM2 channels. Research indicates that ACA effectively blocks hydrogen peroxide (H2O2)-induced calcium influx in INS-1E insulinoma cells, demonstrating its potential role in mitigating oxidative stress-related cellular damage.

  • Mechanism of Action : ACA inhibits TRPM2 channels, which are activated by intracellular ADP-ribose and H2O2. Studies have shown that ACA can completely block H2O2-induced calcium signals at concentrations as low as 20 μM, with an IC50 of 1.7 μM . This inhibition is crucial for understanding the role of TRPM2 in oxidative stress responses.
  • Case Study : In a study involving INS-1E cells, ACA treatment led to a significant decrease in intracellular calcium levels when exposed to H2O2, suggesting its protective effects against oxidative stress-induced damage .

Cardiovascular Applications

ACA's ability to modulate ion channels has implications for cardiovascular health, particularly concerning arrhythmias. It acts as an inhibitor of calcium-activated chloride channels in cardiac myocytes.

  • Antiarrhythmic Potential : The inhibition of calcium-activated chloride currents by ACA may prevent delayed after-depolarizations that can lead to arrhythmias. This effect is reversible upon removal of the drug, indicating its potential use in therapeutic settings .
  • Research Findings : Studies have indicated that ACA can reduce the incidence of arrhythmias in experimental models, highlighting its utility as a tool for studying cardiac ion channel dynamics and potential treatments for arrhythmogenic conditions .

Cellular Biology and Molecular Mechanisms

ACA's role extends beyond neuropharmacology and cardiology into broader cellular biology applications, particularly concerning phospholipase A2 (PLA2) pathways.

  • Inhibition of PLA2 : As a PLA2 inhibitor, ACA has been utilized to characterize pathways involving arachidonic acid release and subsequent signaling cascades in various cell types. This inhibition is critical for understanding inflammatory responses and cellular signaling mechanisms .
  • Experimental Applications : Researchers have employed ACA to investigate the modulation of TRP channels and their involvement in various physiological processes, including pain sensation and inflammatory responses .

Data Summary Table

Application AreaMechanism/EffectKey Findings
NeuropharmacologyInhibition of TRPM2 channelsBlocks H2O2-induced calcium influx in INS-1E cells
Cardiovascular HealthModulation of calcium-activated chloride channelsPotential antiarrhythmic effects observed
Cellular BiologyInhibition of phospholipase A2Characterizes arachidonic acid signaling pathways

Mécanisme D'action

N-(p-amylcinnamoyl) Anthranilic Acid exerts its effects by inhibiting calcium-activated chloride channels and cAMP-activated chloride channels. This inhibition prevents the flow of chloride ions, which is crucial in regulating the electrical activity of cardiac cells. By modulating these ion channels, the compound helps stabilize the cardiac rhythm and prevent arrhythmias .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Anthranilic Acid Derivatives

Avenanthramides (Avn-A, Avn-B, Avn-C)

Avenanthramides are natural anthranilic acid derivatives found in oats, differing from ACA in their substitution patterns:

  • Avn-A : N-(4′-hydroxycinnamoyl)-5-hydroxyanthranilic acid
  • Avn-B : N-(4′-hydroxy-3′-methoxycinnamoyl)-5-hydroxyanthranilic acid
  • Avn-C : N-(3′,4′-dihydroxycinnamoyl)-5-hydroxyanthranilic acid .
Compound Key Structural Features Biological Activity
ACA p-Amylcinnamoyl group, no hydroxylation TRPM2/PLA2 inhibition, neuroprotection
Avns Hydroxylated cinnamoyl groups Antioxidant, anti-inflammatory (via NF-κB inhibition)

Unlike ACA, avenanthramides lack TRPM2-blocking activity but exhibit superior antioxidant effects due to phenolic hydroxyl groups .

N-Substituted Anthranilic Acids

ACA belongs to a broader class of N-substituted anthranilic acids, which vary in substituents on the phenyl ring:

  • N-(4-Trifluoromethylphenyl)anthranilic acid : Potent Ca²⁺-activated Cl⁻ channel (CaCC) blocker (IC₅₀ = 6.0 µM) .
  • N-(4-Fluorophenyl)-anthranilic acid : Weak CaCC inhibition (IC₅₀ = 63.1 µM) .
  • Mefenamic acid (N-(2,3-xylyl)anthranilic acid) : NSAID targeting cyclooxygenase (COX) .
Compound Substituent Primary Target Efficacy (IC₅₀)
ACA p-Amylcinnamoyl TRPM2/PLA2 TRPM2 inhibition at 20 µM
N-(4-CF₃-phenyl) Trifluoromethyl CaCC 6.0 µM
Mefenamic acid 2,3-Dimethylphenyl COX Anti-inflammatory (IC₅₀ COX-1 = 0.4 µM)

ACA’s p-amyl group enhances lipophilicity, improving membrane permeability compared to polar derivatives like Avns or fluorinated analogs .

Functional Comparison with TRPM2 Inhibitors

ACA is often compared to other TRPM2 blockers, though none are fully specific:

  • Flufenamic Acid (FFA): Fenamate class; non-selective TRPM2 inhibitor with comparable efficacy to ACA in reducing ROS and apoptosis in neuronal models .
  • Clotrimazole : Antifungal imidazole; inhibits TRPM2 at higher concentrations (IC₅₀ ~10 µM) but with off-target cytochrome P450 effects .
  • 2-Aminoethoxydiphenyl Borate (2-APB): Broad-spectrum TRP channel modulator; less specific than ACA .
Inhibitor Selectivity Key Limitations
ACA Moderate (TRPM2, PLA2) Dual inhibition complicates mechanistic studies
FFA Low (multiple TRP channels) Off-target effects on TRPC6/7
Clotrimazole Low (CYP450 interactions) Toxicity at high doses

ACA’s advantage lies in its dual anti-inflammatory (PLA2) and ion channel-blocking activity, making it suitable for pathologies like ischemia-reperfusion injury .

Therapeutic Comparison with Anti-Inflammatory Agents

ACA’s PLA2 inhibition contrasts with other anti-inflammatory agents:

  • Corticosteroids : Broad anti-inflammatory action but lack ion channel modulation.

In renal ischemia-reperfusion models, ACA reduced apoptosis by 40% and oxidative stress markers (e.g., MDA) by 50%, outperforming single-target agents like AACOCF₃ .

Activité Biologique

N-(p-Amylcinnamoyl)anthranilic acid (ACA) has garnered attention in pharmacological research due to its diverse biological activities, particularly as a phospholipase A2 (PLA2) inhibitor and a blocker of transient receptor potential (TRP) channels. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C21H23NO3
  • CAS Number : 99196-74-4
  • Molecular Weight : 337.42 g/mol

ACA primarily functions as a broad-spectrum inhibitor of phospholipase A2 , which is crucial for the release of arachidonic acid from membrane phospholipids. This action subsequently influences various signaling pathways involved in inflammation and cellular responses. Additionally, ACA inhibits several TRP channels, notably TRPM2, TRPC6, and TRPM8, which are involved in calcium signaling and sensory transduction.

Table 1: Inhibitory Effects of ACA on TRP Channels

TRP ChannelIC50 (µM)Function
TRPM21.7Calcium-permeable cation channel activated by ADPR and ROS
TRPC62.3Involved in calcium influx and various cellular processes
TRPM83.9Cold and menthol sensing channel

Biological Activities

  • Inhibition of Calcium Channels
    • ACA effectively inhibits calcium-activated chloride currents in cardiac myocytes, suggesting its role in modulating cardiac excitability and contractility .
  • Renal Ischemia-Reperfusion Injury (IRI)
    • A study demonstrated that ACA administration significantly reduced markers of kidney injury (e.g., BUN, creatinine) in a rat model of renal IRI. Histopathological examination revealed decreased tubular damage and oxidative stress markers, indicating protective effects against renal injury .
  • Inflammation Modulation
    • By inhibiting PLA2 activity, ACA reduces the release of pro-inflammatory mediators, thereby potentially mitigating inflammatory responses in various tissues .

Case Study 1: Renal Protection

In a controlled study involving male Sprague-Dawley rats subjected to ischemia-reperfusion injury:

  • Groups : Control, I/R, I/R + ACA (5 mg), I/R + ACA (25 mg).
  • Findings : ACA-treated groups showed significant reductions in serum creatinine and histopathological damage compared to the I/R group without treatment .

Case Study 2: Cardiac Myocyte Function

Research indicated that ACA could inhibit calcium currents in cardiac cells, which may have implications for treating arrhythmias or other cardiac dysfunctions .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ACA, and how do researchers validate its inhibitory effects in cellular models?

ACA is a dual inhibitor of TRPM2 channels and phospholipase A2 (PLA2) . To validate its activity:

  • TRPM2 inhibition : Measure intracellular Ca²⁺ flux using fluorescent indicators (e.g., Fura-2) in cells exposed to oxidative stress (e.g., H₂O₂) or ADPR. ACA (1–10 µM) should suppress Ca²⁺ influx .
  • PLA2 inhibition : Quantify arachidonic acid release via LC-MS or radiolabeled assays in cells treated with pro-inflammatory agonists (e.g., ATP or ionomycin). ACA (IC₅₀ ~1–5 µM) blocks PLA2-mediated lipid hydrolysis .
    Methodological Note: Include controls with selective TRPM2/PLA2 inhibitors (e.g., 2-APB for TRPM2, pyrrophenone for PLA2) to confirm specificity.

Q. What experimental protocols are recommended for studying ACA’s anti-inflammatory effects in neurodegeneration models?

ACA reduces neuroinflammation by inhibiting NLRP3 inflammasome activation and IL-1β release:

  • In vitro : Treat primary microglia or neuronal cells with ACA (5–20 µM) post-oxidative stress (e.g., hyperosmotic shock). Measure caspase-1 activity (FLICA assay) and IL-1β secretion (ELISA) .
  • In vivo : Administer ACA intraperitoneally (10–30 mg/kg) in rodent models of stroke or Alzheimer’s disease. Assess cognitive deficits (Morris water maze) and histopathological markers (e.g., GFAP for astrogliosis) .

Q. How do researchers standardize ACA concentrations to avoid cytotoxicity in cell culture studies?

ACA exhibits dose-dependent cytotoxicity above 50 µM.

  • Optimal range : 1–20 µM for TRPM2/PLA2 inhibition .
  • Viability assays : Perform MTT or ATP-based assays after 24–48 hours of ACA exposure. Adjust concentrations based on cell type (e.g., neurons are more sensitive than fibroblasts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ACA’s efficacy across different disease models, such as cancer versus renal ischemia-reperfusion injury?

ACA’s pleiotropic effects arise from tissue-specific TRPM2/PLA2 expression and off-target actions:

  • Cancer : ACA (1.7 mM) suppresses TRPM2 in breast cancer cells, reducing proliferation, but may upregulate alternative Ca²⁺ channels (e.g., TRPC3) in resistant lines .
  • Renal injury : ACA (10 µM) mitigates oxidative damage by blocking TRPM2 and PLA2 in proximal tubules. Use RNAi knockdown to distinguish pathway contributions .
    Data Interpretation Tip: Combine transcriptomics (RNA-seq) and calcium imaging to map ACA’s target engagement in context-dependent models.

Q. What strategies optimize ACA’s dual inhibition of TRPM2 and PLA2 while minimizing off-target effects on other TRP channels?

ACA non-selectively inhibits TRPM8, TRPC6, and TRPV1 at higher doses (>20 µM) . Mitigation approaches:

  • Low-dose combinations : Pair ACA (5 µM) with selective inhibitors (e.g., AMTB for TRPM8) to isolate TRPM2/PLA2 effects .
  • Pharmacokinetic profiling : Use patch-clamp electrophysiology to assess ACA’s IC₅₀ for TRPM2 (≈2 µM) versus off-target channels (TRPM8 IC₅₀ ≈15 µM) .

Q. How can structural modifications of ACA improve its specificity and bioavailability for CNS applications?

Modifying ACA’s cinnamoyl or anthranilic acid moieties enhances blood-brain barrier (BBB) penetration:

  • Derivatization : Replace the p-amyl group with polar substituents (e.g., hydroxyl) to increase solubility. For example, 3,4-DAA, a tryptophan metabolite analog, shows improved CNS uptake in multiple sclerosis models .
  • Prodrugs : Conjugate ACA with lipid carriers (e.g., alkyl esters) to enhance BBB transit, then hydrolyze via esterases in neural tissue .

Q. Methodological Challenges and Data Analysis

Q. What controls are essential when interpreting ACA’s role in Ca²⁺ signaling studies?

  • Extracellular vs. intracellular effects : ACA blocks TRPM2 extracellularly; use membrane-impermeant analogs (e.g., ACA-loaded nanoparticles) to confirm site of action .
  • PLA2-independent pathways : Include PLA2-null cells or inhibitors (e.g., AACOCF₃) to isolate TRPM2-mediated effects .

Q. How do researchers address variability in ACA’s efficacy across oxidative stress models?

Oxidant species (e.g., H₂O₂ vs. PM10 particles) differentially activate TRPM2. Standardize:

  • Stimulus calibration : Titrate oxidant doses to achieve comparable ROS levels (measured via DCFH-DA fluorescence) .
  • Time-course experiments : Pre-treat cells with ACA 30 minutes before stress to ensure target saturation .

Propriétés

IUPAC Name

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRBCZMOOMBSQ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166445
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99196-74-4, 110683-10-8
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99196-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amylcinnamoylanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Amylcinnamoyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Amylcinnamoyl)anthranilic acid
Reactant of Route 2
Reactant of Route 2
N-(p-Amylcinnamoyl)anthranilic acid
Reactant of Route 3
Reactant of Route 3
N-(p-Amylcinnamoyl)anthranilic acid
Reactant of Route 4
Reactant of Route 4
N-(p-Amylcinnamoyl)anthranilic acid
Reactant of Route 5
N-(p-Amylcinnamoyl)anthranilic acid
Reactant of Route 6
N-(p-Amylcinnamoyl)anthranilic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.